4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide

Description

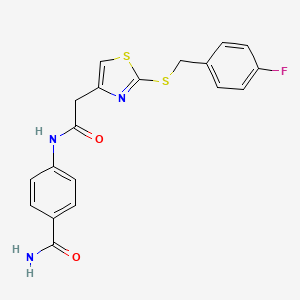

This compound features a benzamide core substituted at the 4-position with an acetamido group linked to a thiazole ring. Its structural uniqueness lies in the combination of the thiazole heterocycle, fluorinated aromatic substituent, and amide linkages, making it a candidate for therapeutic applications, particularly in oncology and antimicrobial research .

Properties

IUPAC Name |

4-[[2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2S2/c20-14-5-1-12(2-6-14)10-26-19-23-16(11-27-19)9-17(24)22-15-7-3-13(4-8-15)18(21)25/h1-8,11H,9-10H2,(H2,21,25)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLSYDSZGDYZFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .

This can be done through a nucleophilic substitution reaction where the thiazole derivative reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate .

Finally, the acetamido and benzamide groups are introduced through acylation reactions. The thiazole derivative is first reacted with acetic anhydride to introduce the acetamido group, followed by a reaction with benzoyl chloride to form the benzamide group .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors could also be considered to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The fluorobenzyl group can enhance the compound’s binding affinity to its targets, while the acetamido and benzamide groups can modulate its solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoxazole Cores

Compounds such as 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide (8e) and 4-(2-((5-Methylbenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide (8f) () share the acetamido-benzamide scaffold but replace the thiazole with a benzoxazole ring. Key differences include:

- Electron-withdrawing vs. electron-donating substituents : The chloro and methyl groups on benzoxazole alter electronic properties compared to the fluorobenzylthio group in the target compound.

- Biological activity : Benzoxazole derivatives exhibit potent anti-proliferative effects against HepG2 cells (IC50: 2.1–4.8 µM) and modulate BAX/Bcl-2 ratios, suggesting apoptosis induction .

Table 1: Structural and Activity Comparison of Benzoxazole vs. Thiazole Derivatives

Thiazole-Containing Analogues

- 5-(2-(4-Fluorobenzyl)thiazol-4-yl)-2-(4-fluorophenyl)-4-methyloxazole (): Shares the 4-fluorobenzyl-thiazole motif but incorporates an oxazole ring. This compound demonstrated antimycobacterial activity, highlighting the role of fluorine in enhancing bioavailability and target binding .

- N-[2-(methylphenylamino)propyl]-2-[(4-thiazolylmethyl)thio]-benzamide (): Features a thiazolylmethylthio group but lacks fluorination. Its application in cancer therapy underscores the importance of sulfur-containing heterocycles in drug design .

Table 2: Thiazole-Based Analogues and Key Features

Substituent Effects on Activity

- Fluorine vs. Chlorine/Methyl : Fluorine’s electronegativity and small atomic radius improve membrane permeability compared to bulkier chloro or methyl groups in benzoxazole derivatives .

- Thioether Linkage : The thioether in the target compound may enhance stability compared to oxazole or triazole linkages in analogues (e.g., triazole-thiones in ) .

Biological Activity

The compound 4-(2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)acetamido)benzamide , a thiazole derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction with biological targets, and relevant case studies.

Structural Features and Synthesis

This compound includes a thiazole ring, a fluorobenzyl group, and an acetamido moiety, which collectively contribute to its biological properties. The synthesis typically involves multiple steps, including the formation of the thiazole ring through the Hantzsch thiazole synthesis and subsequent introduction of the fluorobenzyl group via nucleophilic substitution reactions.

Synthetic Route Summary:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Condensation | Formation of the thiazole ring from α-haloketones and thioamides. |

| 2 | Nucleophilic Substitution | Introduction of the 4-fluorobenzyl group using 4-fluorobenzyl chloride. |

| 3 | Acylation | Attachment of the acetamido group using acetic anhydride. |

Biological Activity

The biological activity of this compound can be characterized by its interactions with various molecular targets. Studies have shown that it exhibits significant antimicrobial, anticancer, and enzyme-inhibitory activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often demonstrate antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, likely due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. A notable study demonstrated that compounds with similar structures exhibited cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma cell lines at low concentrations (nanomolar range). Morphological changes indicative of apoptosis were observed, suggesting a mechanism involving programmed cell death.

Enzyme Inhibition

The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. For example, binding studies suggest that it may occupy active sites or allosteric sites on target enzymes, thereby modulating biochemical pathways involved in disease processes.

Case Studies

- Cytotoxicity Against Tumor Cells : In vitro studies demonstrated that a related thiazole derivative induced significant cytotoxicity in glioblastoma cells with an IC50 in the nanomolar range. The mechanism was linked to oxidative stress and apoptosis induction.

- Antimicrobial Efficacy : A comparative analysis revealed that thiazole derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics.

Research Findings

Recent findings suggest that the presence of a fluorine atom in the para position of the benzyl group enhances lipophilicity, which may improve the compound's interaction with biological membranes and increase its bioavailability. Additionally, modifications to the thiazole ring can lead to altered pharmacokinetics and enhanced therapeutic profiles.

Q & A

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Identify acetamido (δ 2.5–3.0 ppm) and benzamide NH₂ (δ 7.8–8.2 ppm) protons .

- ¹³C NMR : Confirm thiazole C-S (δ 120–125 ppm) and carbonyl (δ 165–170 ppm) groups .

- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect impurities (<0.5%) and verify molecular ion peaks (e.g., [M+H]⁺ at m/z 434) .

- FTIR : Validate thioether (C-S, ~650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds .

How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?

Advanced Research Question

Strategies :

Pharmacokinetic Profiling :

- Measure plasma stability (e.g., mouse liver microsomes) and bioavailability (oral vs. IV administration) .

- Use LC-MS/MS to quantify metabolite formation (e.g., oxidative defluorination) .

Solubility Enhancement :

- Test co-solvents (PEG 400, cyclodextrins) or prodrug strategies (esterification of benzamide) .

Target Engagement Studies :

- Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo .

What computational methods are effective for predicting the compound’s mechanism of action?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR2). Key residues: Lys721 (EGFR) forms hydrogen bonds with the benzamide carbonyl .

- QSAR Modeling : Train models with descriptors like polar surface area, H-bond acceptors, and topological polar surface area (TPSA) to predict ADMET properties .

- MD Simulations : Run 100-ns simulations (AMBER) to assess stability of ligand-target complexes .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis (risk of H₂S release during thiol reactions) .

- Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

- Acute Toxicity Data : LD₅₀ (rat, oral) >500 mg/kg (extrapolated from structurally similar compounds) .

How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?

Advanced Research Question

Experimental Workflow :

Enzyme Assays :

Cellular Assays :

- Test antiproliferative activity in cancer lines (e.g., MCF-7, HCT-116) via MTT assay (72-h exposure) .

Selectivity Screening :

- Profile against a panel of 50+ kinases (Eurofins KinaseProfiler) to identify off-target effects .

What are the common synthetic impurities, and how are they controlled?

Basic Research Question

- Major Impurities :

- Unreacted 4-fluorobenzyl thiol : Detect via GC-MS (retention time ~4.2 min) .

- Hydrolysis Byproducts : Monitor benzamide → benzoic acid conversion by HPLC .

- Control Methods :

- Optimize reaction stoichiometry (1.2 eq. of thiol to prevent excess).

- Use scavengers (e.g., polymer-bound thiophiles) during purification .

How does the compound’s stability vary under different pH and temperature conditions?

Advanced Research Question

Stability Studies :

- pH Stability : Incubate in buffers (pH 1–10, 37°C) for 24h. HPLC analysis shows degradation at pH <3 (amide hydrolysis) and pH >9 (thioether oxidation) .

- Thermal Stability : TGA reveals decomposition onset at 180°C (dry powder) .

- Photostability : Store in amber vials; UV light (254 nm) induces thiyl radical formation .

What strategies can improve the compound’s selectivity for cancer cells over normal cells?

Advanced Research Question

- Prodrug Design : Incorporate hypoxia-activated triggers (e.g., nitroimidazole moieties) .

- Targeted Delivery : Conjugate with folate or RGD peptides for receptor-mediated uptake .

- Combination Therapy : Screen with PARP inhibitors (synergistic effects in BRCA-mutant models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.